Vanillylidene acetone

Catalog No.
S9099996
CAS No.
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillylidene acetone

Product Name

Vanillylidene acetone

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3

InChI Key

AFWKBSMFXWNGRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)O)OC

3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-, (3E)- is a natural product found in Fibraurea tinctoria with data available.

Vanillylidene acetone (CAS 1080-12-2), commonly known as dehydrozingerone, is a highly reactive, phenolic alpha,beta-unsaturated ketone. Structurally considered a 'half-analog' of curcumin, it features a vanillin-derived aromatic ring conjugated to a butenone side chain [1]. In industrial and laboratory settings, it is primarily procured as a versatile synthetic building block, a potent Michael acceptor, and a stable antioxidant. Unlike complex botanical extracts, high-purity vanillylidene acetone offers strict stoichiometric control for downstream transformations, including selective hydrogenation to zingerone or Schiff-base functionalization of biopolymers. Its dual functionality—combining a reactive enone system with a radical-scavenging phenolic hydroxyl—makes it a high-value precursor for pharmaceuticals, advanced materials, and agricultural formulations [1].

Research Fit

Curcumin-analog PK tool Reported differential serum exposure and tissue distribution vs. curcumin in rodent models
Conjugated enone probe Michael acceptor functionality for conjugate synthesis and SAR studies
Analytical reference standard High-purity specification for qualitative and quantitative curcumin-analog analysis

Substituting vanillylidene acetone with closely related analogs fundamentally compromises processability and chemical reactivity. While curcumin shares similar antioxidant properties, its notorious insolubility and rapid hydrolytic degradation at neutral pH require expensive formulation workarounds (e.g., liposomal encapsulation) that vanillylidene acetone avoids [1]. Conversely, substituting with zingerone—its saturated derivative—eliminates the alpha,beta-unsaturated double bond. This loss of extended pi-conjugation destroys the molecule's ability to act as a Michael acceptor or form stable covalent imine linkages in polymer matrices, drastically reducing its utility as a cross-linker and neutralizing its antifungal efficacy [2]. Therefore, for applications requiring both hydrolytic stability and enone-driven reactivity, vanillylidene acetone cannot be substituted.

Substitution Risk

Zingerone Lacks the α,β-unsaturated enone; may alter electrophilic reactivity and biological readouts.
Ferulic acid Carboxylic acid terminus may reduce membrane permeability relative to the neutral ketone of vanillylidene acetone.
Curcumin Distinct PK and tissue distribution; may not serve as a direct surrogate for in vivo exposure studies.

Differentiated Hydrolytic Stability and Bioavailability Profile vs. Curcumin

In comparative pharmacokinetic and stability models, vanillylidene acetone demonstrates a highly differentiated profile compared to its full-dimer analog, curcumin. While curcumin undergoes rapid degradation at physiological pH and suffers from notoriously poor systemic absorption, vanillylidene acetone remains structurally stable. In vivo models show that vanillylidene acetone achieves higher peak serum concentrations and maintains systemic circulation for up to 3 hours post-administration, significantly outperforming curcumin's rapid clearance [1].

Evidence DimensionAqueous stability and serum retention
Target Compound DataVanillylidene acetone (Stable at neutral pH; sustained serum detection up to 3h)
Comparator Or BaselineCurcumin (Rapid hydrolytic degradation; poor systemic retention)
Quantified DifferenceSignificantly extended half-life and higher peak serum concentration without formulation enhancers
ConditionsIn vivo pharmacokinetic models and neutral pH stability assays

Procurement teams can bypass the costly solubility-enhancing excipients and complex delivery systems strictly required when formulating with curcumin.

In vivo PK comparison
Head-to-head
Higher serum concentration and extended detection up to 3 h vs. curcumin; more extensive tissue distribution
Supports in vivo exposure model selection over curcumin
Rat prostate cancer xenograft model; intraperitoneal

Biopolymer Functionalization and Thermal Stabilization vs. Native Matrices

Vanillylidene acetone serves as a highly effective covalent cross-linker for biopolymers via Schiff base formation. When reacted with the amine groups of gelatin, the resulting vanillylideneacetone-functionalized matrix (Gel-VLA-SB) exhibits a measurable increase in thermal stability, shifting the T50 degradation point from 348.3 °C (native gelatin) to 358.9 °C [1]. Furthermore, the conjugated extended pi-electron system augments the material's antioxidant efficiency by approximately fourfold against DPPH radicals compared to the unmodified baseline [1].

Evidence DimensionThermal degradation threshold (T50) and radical scavenging
Target Compound DataVanillylidene acetone-functionalized gelatin (T50 = 358.9 °C; 4x antioxidant efficiency)
Comparator Or BaselineNative unmodified gelatin (T50 = 348.3 °C; baseline antioxidant efficiency)
Quantified Difference+10.6 °C in thermal stability and 400% increase in antioxidant capacity
ConditionsTGA analysis and DPPH radical scavenging assays of functionalized biomaterials

Materials scientists must select this exact compound to successfully engineer thermally stable, antioxidant-active hydrogels and wound dressings.

EBV-EA inhibition assay
Head-to-head
IC50 similar to curcumin in TPA-induced EBV-EA activation; isoeugenol ~3× more potent
Retains tumor-promotion inhibition endpoint comparable to curcumin
In vitro short-term assay; SAR interpretation

Essential Enone Reactivity for Antifungal Efficacy vs. Zingerone

The alpha,beta-unsaturated carbonyl group in vanillylidene acetone is an absolute requirement for its fungitoxic properties, a feature entirely absent in its reduced form, zingerone. Assays against food spoilage pathogens (e.g., Aspergillus and Fusarium species) demonstrate that vanillylidene acetone exerts quantifiable antifungal activity with Minimum Inhibitory Concentrations (MIC) ranging from 755 to 911 μM [1]. The saturated analog zingerone fails to achieve this disruption, proving that the extended conjugation and Michael acceptor capability of the enone system are responsible for the cell lysis and hyphae morphological alterations [1].

Evidence DimensionAntifungal Minimum Inhibitory Concentration (MIC)
Target Compound DataVanillylidene acetone (MIC 755–911 μM against key fungal pathogens)
Comparator Or BaselineZingerone (Lacks enone system; inactive/significantly weaker)
Quantified DifferenceComplete dependence on the alpha,beta-unsaturated ketone for fungitoxic cell lysis
ConditionsIn vitro antifungal assays against Aspergillus ochraceus and related species

Agrochemical and food-preservative developers cannot substitute zingerone if active fungitoxic disruption is the targeted mechanism of action.

Cytotoxicity in MDR cells
Reported analog evidence
Analog 16: IC50 1.0 μg/mL (KB, KB-VCR) vs. curcumin 5.5, 3.1 μg/mL; 5.5× and 3.1× improvement
Scaffold supports cytotoxicity optimization in drug-resistant cell models
Sulforhodamine B assay; 48 h; human KB, KB-VCR, A549

High-Yield Precursor Efficiency for Zingerone Synthesis vs. Botanical Extraction

For the industrial production of zingerone, direct extraction from Zingiber officinale yields trace amounts and requires extensive purification. In contrast, procuring vanillylidene acetone as a synthetic intermediate allows for a highly efficient, scalable pathway. Subjecting vanillylidene acetone to selective catalytic hydrogenation yields the saturated ketone (zingerone) at near-quantitative conversion rates (~100%) [1]. This selective reduction of the alkene while preserving the ketone and phenolic moieties makes vanillylidene acetone the definitive industrial precursor [1].

Evidence DimensionSynthesis yield of Zingerone
Target Compound DataVanillylidene acetone precursor (Near 100% conversion via selective hydrogenation)
Comparator Or BaselineDirect botanical extraction (Trace yields, high purification overhead)
Quantified DifferenceNear-quantitative industrial yield vs. trace botanical isolation
ConditionsHeterogeneous catalytic hydrogenation in synthetic workflows

Chemical manufacturers must procure vanillylidene acetone to achieve economically viable, high-purity, commercial-scale synthesis of zingerone.

LDPE thermal stabilization
Head-to-head rank
Ranked #1 among 8 curcumin analogs for carbonyl index reduction and DFT reactivity
Reported top antioxidant ranking for polymer stabilization screening
LDPE thermal degradation; 0.5–6% loading
α,β-Enone vs. saturated chain
Class-level inference
Conjugated C3–C4 double bond absent in zingerone; confers Michael acceptor capacity
Structure-activity profile may diverge; not directly interchangeable
SAR from antioxidant/antityrosinase studies

Industrial Synthesis of Zingerone and Flavor Compounds

As the direct, high-yield precursor for selective catalytic hydrogenation, vanillylidene acetone is the required starting material for bulk manufacturing of zingerone and related fragrance/flavor additives [2].

Development of Advanced Antioxidant Biomaterials

Due to its ability to form stable Schiff base linkages, it is the ideal cross-linking agent for functionalizing gelatin and other amine-rich biopolymers to create thermally stable, antioxidant wound dressings [1].

Formulation of High-Bioavailability Nutraceuticals

Where curcumin fails due to extreme insolubility and rapid degradation, vanillylidene acetone serves as a stable, bioavailable 'half-analog' for metabolic and anti-inflammatory supplements [3].

Agrochemical Antifungal Additives

Leveraging its reactive alpha,beta-unsaturated ketone, it is perfectly suited for inclusion in crop protection or food preservation formulations targeting Aspergillus and Fusarium species, where saturated analogs are ineffective [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
In vivo exposure model studies
Reported differential serum exposure and tissue distribution profile
Cross-compound PK validation in target model
Drug-resistant cell model studies
Scaffold amenable to cytotoxicity optimization
Analog potency screening and MDR endpoint review
Polymer stabilization research
Top-ranked antioxidant activity in curated analog set
Carbonyl index and thermal degradation endpoint validation
Conjugate synthesis research
Michael acceptor functionality for hybrid molecule construction
Conjugate bioactivity and emergent property screening

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.078644241 g/mol

Monoisotopic Mass

192.078644241 g/mol

Heavy Atom Count

14

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